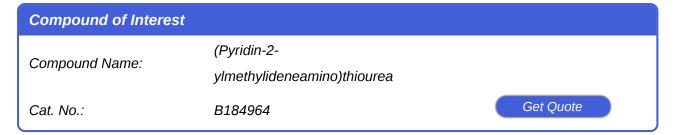




Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)thiourea

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Spectroscopic Analysis of (Pyridin-2-ylmethylideneamino)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylmethylideneamino)thiourea, a Schiff base derived from pyridine-2-carboxaldehyde and thiosemicarbazide, is a compound of significant interest in medicinal chemistry and materials science due to its versatile coordination properties and potential biological activities. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This technical guide provides an indepth overview of the spectroscopic characterization of (Pyridin-2-

ylmethylideneamino)thiourea, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Detailed experimental protocols, tabulated spectral data, and visual representations of the analytical workflow and key spectral correlations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spec



provide a powerful analytical triad to confirm the identity, purity, and structural features of a molecule. **(Pyridin-2-ylmethylideneamino)thiourea** possesses several key functional groups, including a pyridine ring, an imine bond, and a thiourea moiety, each with characteristic spectroscopic signatures. This guide will detail the expected and experimentally observed spectral data for this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(Pyridin-2-ylmethylideneamino)thiourea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **(Pyridin-2-ylmethylideneamino)thiourea** in DMSO-d₆[1]

¹H NMR	¹³ C NMR		
Chemical Shift (δ, ppm)	Assignment	Chemical Shift (δ, ppm)	Assignment
11.64 (s, 1H)	Hydrazide N-H	178.74	C=S
8.53 (d, 1H)	Pyridine H-6	153.68	C=N
8.35 (s, 1H)	Imine C-H	149.79	Pyridine C-6
8.23 (d, 1H)	NH ₂	142.97	Pyridine C-2
8.20 (d, 1H)	NH ₂	137.13	Pyridine C-4
7.80 (t, 1H)	Pyridine H-4	124.68	Pyridine C-5
7.35 (t, 1H)	Pyridine H-5	120.82	Pyridine C-3

s = singlet, d = doublet, t = triplet



Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Table 2: Key IR Absorption Bands for (Pyridin-2-ylmethylideneamino)thiourea[1]

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3434	Asymmetric N-H Stretch	Terminal NH ₂
3261	Symmetric N-H Stretch	Imino/Amino Group
3161	Symmetric N-H Stretch	Imino/Amino Group
1608	C=N Stretch	Imine
742	C=S Stretch	Thiourea

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, further confirming its structure. The molecular weight of **(Pyridin-2-ylmethylideneamino)thiourea** (C₇H₈N₄S) is 180.23 g/mol .

Table 3: Plausible Mass Spectrometry Fragmentation of **(Pyridin-2-ylmethylideneamino)thiourea**

m/z	Proposed Fragment
180	[M] ⁺ (Molecular Ion)
104	[C ₆ H ₄ N ₂] ⁺
78	[C ₅ H ₄ N] ⁺
77	[C₅H₃N] ⁺

Experimental Protocols



Detailed methodologies for the synthesis and spectroscopic analysis of (Pyridin-2-ylmethylideneamino)thiourea are provided below.

Synthesis

- 3.1.1. Conventional Synthesis (Reflux)
- Dissolve thiosemicarbazide (1.1375 g, 0.0125 mol) in hot ethanol.
- In a separate flask, dissolve 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125 mol) in ethanol.
- Slowly add the 2-pyridinecarboxaldehyde solution to the thiosemicarbazide solution with constant stirring.
- Reflux the mixture for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
- 3.1.2. Microwave-Assisted Synthesis[1]
- Mix hot ethanolic solutions of thiosemicarbazide (1.1375 g, 0.0125 mol) and 2pyridinecarboxaldehyde (1.1875 mL, 0.0125 mol) with constant stirring.[1]
- Irradiate the mixture in a microwave reactor at 900W for 90 seconds.[1]
- Monitor the reaction by TLC.[1]
- After completion, a solid compound will form.[1]
- Wash the solid with ethanol and dry to obtain the final product.[1]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy



- Prepare a sample by dissolving approximately 10-20 mg of (Pyridin-2ylmethylideneamino)thiourea in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2.2. IR Spectroscopy

- Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg) and grinding to a fine powder.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.
- Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

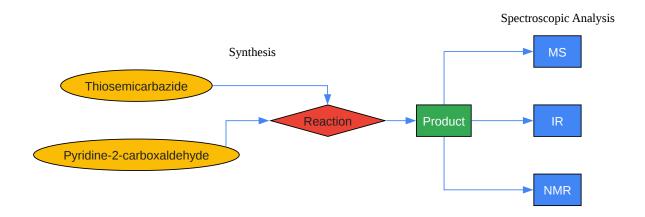
3.2.3. Mass Spectrometry

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI).
- Acquire the mass spectrum using an appropriate ionization method (e.g., Electron Impact (EI) or ESI).
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.



Visualizations

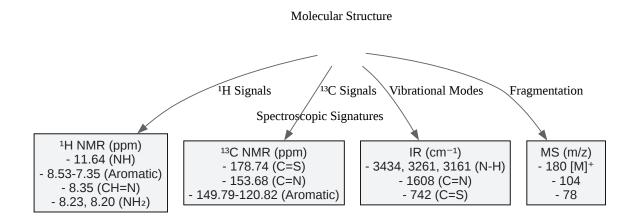
The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectroscopic signatures.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **(Pyridin-2-ylmethylideneamino)thiourea**.





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Caption: Correlation of the molecular structure of **(Pyridin-2-ylmethylideneamino)thiourea** with its key spectroscopic data.

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References

- 1. Thiourea [webbook.nist.gov]
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